3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
The compound 3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule. It features a complex structure comprising benzamide, triazole, and trifluoromethyl phenyl groups, along with a propylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. These can include:
Formation of the Triazole Ring: This step often involves cyclization reactions, where a hydrazine derivative reacts with an appropriate electrophile.
Attachment of the Propylthio Group: Alkylation reactions can be used to introduce the propylthio group to the triazole ring.
Benzamide Formation: This may involve acylation reactions where the benzoyl group is introduced.
Industrial Production Methods: Industrial-scale synthesis might include more efficient routes and optimization for large-scale production. This often involves continuous flow chemistry or the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives due to the presence of the sulfur atom.
Reduction: Reduction reactions can transform functional groups like nitro to amines or convert carbonyl groups to alcohols.
Substitution: The benzamide and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Examples include potassium permanganate or hydrogen peroxide.
Reducing agents: Examples include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reactions: These can utilize halogenating agents or organometallic reagents under controlled conditions.
Major Products Formed:
Sulfoxide or Sulfone Derivatives: From oxidation.
Amines or Alcohols: From reduction.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Chemistry: The compound's unique structure makes it an interesting subject for studying reaction mechanisms, synthesis of analogues, and exploring new synthetic pathways.
Biology: It can be used as a probe to understand enzyme interactions due to its triazole ring, which is often seen in bioactive molecules.
Medicine: Compounds with triazole rings are significant in medicinal chemistry for their potential antiviral, antifungal, and antibacterial properties. Research might focus on its therapeutic potential.
Mechanism of Action
Mechanism: The specific mechanism by which this compound exerts its effects can vary. It can interact with biological macromolecules such as proteins or nucleic acids, leading to modulation of their activity.
Molecular Targets and Pathways: Potential targets include enzymes with active sites that accommodate the triazole ring. The trifluoromethyl group might enhance its binding affinity and selectivity.
Comparison with Similar Compounds
3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure, varying only by the alkyl group.
4H-1,2,4-triazole derivatives: Many triazole-containing compounds share similar biochemical properties and can be compared based on their efficacy and binding characteristics.
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Properties
IUPAC Name |
3-methoxy-N-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-3-10-31-20-27-26-18(13-25-19(29)14-6-4-9-17(11-14)30-2)28(20)16-8-5-7-15(12-16)21(22,23)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKSYVMMIJMRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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